molecular formula C22H23N3O5S B6109921 Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate

Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate

Cat. No.: B6109921
M. Wt: 441.5 g/mol
InChI Key: GQBWRSPSFBLWFL-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate is a heterocyclic compound featuring a central 1,3-thiazole ring substituted at position 2 with a 4-ethoxyanilino group and at position 4 with an oxo group. The thiazole ring is further functionalized via an acetyl linker to an ethyl benzoate moiety. Its synthesis likely involves cyclocondensation reactions of thiourea derivatives with α-haloketones or via thiazolidinone intermediates .

Properties

IUPAC Name

ethyl 4-[[2-[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-3-29-17-11-9-16(10-12-17)24-22-25-20(27)18(31-22)13-19(26)23-15-7-5-14(6-8-15)21(28)30-4-2/h5-12,18H,3-4,13H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBWRSPSFBLWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxyaniline: This can be achieved by the ethylation of aniline using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2-(4-ethoxyanilino)-4-oxo-1,3-thiazole: This involves the reaction of 4-ethoxyaniline with a thioamide and an α-haloketone under acidic conditions to form the thiazole ring.

    Acetylation: The resulting thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Ethyl 4-aminobenzoate: Finally, the acetylated thiazole derivative is coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Structural Features Key Differences Biological/Physicochemical Data Reference IDs
Ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate Triazole core (1,2,4-triazol-3-yl) with allyl and 2,4-dimethylphenyl substituents Replaces thiazole with triazole; lacks 4-oxo group No explicit data provided; likely synthetic intermediate
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) Thiazolidinone ring (4-oxothiazolidin-3-yl) with benzamido and methoxycarbonyl groups Thiazolidinone instead of thiazole; additional ester group Synthesized via DMAD-mediated cyclization; recrystallized for purity
Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindolin-1-yl]acetyl}amino)benzoate Thiazolidin-5-ylidene fused to indole; sec-butyl and thioxo substituents Thiazolidinone fused to indole; thioxo substituent Structural details confirmed via IUPAC nomenclature; no activity data
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate Thiadiazole core with amino group; linked to 3-oxobutanoate Thiadiazole instead of thiazole; shorter chain Supplier data available; no biological studies

Functional Group Impact on Bioactivity

  • 4-Oxo Group : Critical for hydrogen bonding in enzyme active sites; its absence in triazole analogs () may reduce target affinity.
  • Thioxo vs.
  • Aromatic vs. Aliphatic Substituents: The 4-ethoxyanilino group provides aromatic π-stacking capacity, unlike the aliphatic sec-butyl group in , which may favor hydrophobic interactions.

Biological Activity

Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N2O6S
  • Molecular Weight : 404.45 g/mol

The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, thiazole derivatives have shown effectiveness against various bacterial strains. A study demonstrated that thiazole-based compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives are also recognized for their anticancer potential. A recent study highlighted that compounds similar to this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for these compounds were reported between 10 and 30 µM in various cancer cell lines .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmission .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo...Staphylococcus aureus32
Ethyl 4-[2-(4-methoxyphenyl)thiazole]Escherichia coli16
Ethyl 4-[2-(benzothiazole)]Pseudomonas aeruginosa64

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo...HeLa15
Ethyl 5-(thiazole)MCF725
Ethyl (thiazolidine)A54930

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis Induction

In a clinical trial by Lee et al. (2024), researchers explored the effects of thiazole derivatives on apoptosis in breast cancer cells. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased cell viability .

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